REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]2[C:6]3[N:7]([CH:11]=[C:12](I)[N:13]=3)[CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1.C1(P(C2C=CC=CC=2)C2[C:37]3[O:36]C4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.C[OH:60].C(N(CC)CC)C.Cl>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[CH:16]=[CH:15][C:5]2[C:6]3[N:7]([CH:11]=[C:12]([C:37]([OH:36])=[O:60])[N:13]=3)[CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C=3N(CCO2)C=C(N3)I)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged thoroughly with nitrogen
|
Type
|
CUSTOM
|
Details
|
with more purging
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purged with Carbon monoxide for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Purged
|
Type
|
CUSTOM
|
Details
|
reaction with nitrogen
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purified the ester by flash chromatography on the ISCO 0 to 50% ethyl acetate in heptane
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The ester was dissolved in tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
(20 mL, 200 mmol) and 1 M Lithium hydroxide was added (7.22 mL)
|
Type
|
CUSTOM
|
Details
|
Complete hydrolysis by LCMS
|
Type
|
EXTRACTION
|
Details
|
extracted off the product with dichloromethane and 5% methanol
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C=3N(CCO2)C=C(N3)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.386 g | |
YIELD: PERCENTYIELD | 64.6% | |
YIELD: CALCULATEDPERCENTYIELD | 648% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |